molecular formula C15H12N2 B8806470 N-Phenylquinolin-6-amine CAS No. 70682-98-3

N-Phenylquinolin-6-amine

Cat. No.: B8806470
CAS No.: 70682-98-3
M. Wt: 220.27 g/mol
InChI Key: KFMFPMHUEYUFAV-UHFFFAOYSA-N
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Description

This compound is synthesized via a Smiles rearrangement reaction using 6-hydroxyquinoline and aniline derivatives in the presence of a base catalyst (e.g., Cs₂CO₃/K₂CO₃), achieving yields of ~75% . Key applications include its role as a precursor for acetylcholinesterase inhibitors (AChEIs) and its utility in medicinal chemistry for exploring bioactive scaffolds .

Properties

CAS No.

70682-98-3

Molecular Formula

C15H12N2

Molecular Weight

220.27 g/mol

IUPAC Name

N-phenylquinolin-6-amine

InChI

InChI=1S/C15H12N2/c1-2-6-13(7-3-1)17-14-8-9-15-12(11-14)5-4-10-16-15/h1-11,17H

InChI Key

KFMFPMHUEYUFAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC3=C(C=C2)N=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Properties

  • Electron-withdrawing groups (e.g., -NO₂ in 6-Nitroquinolin-3-amine ) reduce basicity and may improve stability under acidic conditions.
  • Steric Effects :
    • Bulky substituents (e.g., 3-(difluoromethyl)phenyl in ) can hinder molecular packing, affecting crystallinity and solubility.

Key Research Findings

  • Thermal Stability: Nitro-substituted quinolines (e.g., NQ15 ) decompose at higher temperatures (~211°C) compared to amino derivatives (~160–180°C) due to stronger intermolecular interactions.
  • Spectroscopic Signatures: ¹H NMR: N-Phenylquinolin-6-amine shows aromatic protons at δ 7.19–7.88 ppm, while nitro analogs (e.g., NQ15 ) exhibit downfield shifts (δ 9.77 ppm) for quinoline protons. MS Data: ESI-MS of this compound reveals [M+H]⁺ at m/z 342.1, consistent with analogs like 7n and 7o .

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